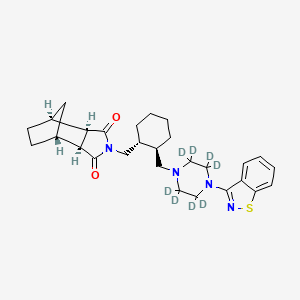

Lurasidone-d8

概要

説明

ルラシドン-d8は、主に統合失調症および双極性障害の治療に使用される非定型抗精神病薬であるルラシドンの重水素化された形態です . 重水素化バージョンであるルラシドン-d8は、非重水素化形態と比較して安定性が向上し、代謝速度が低下するため、ルラシドンの薬物動態と代謝経路を研究するために科学研究で頻繁に使用されます .

2. 製法

合成経路および反応条件: ルラシドン-d8の合成は、ルラシドン分子に重水素原子を組み込むことから始まります。 これは、触媒水素-重水素交換反応や合成プロセスにおける重水素化試薬の使用など、さまざまな方法によって達成できます . 温度、圧力、触媒などの特定の反応条件は、重水素原子の選択的組み込みを保証するために最適化されています。

工業生産方法: ルラシドン-d8の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の重水素化試薬と高度な触媒系を使用し、最終製品の高収率と純度を実現することが含まれます . 生産プロセスは、一貫性と品質を確保するために慎重に監視されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lurasidone-d8 involves the incorporation of deuterium atoms into the lurasidone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process . The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity of the final product . The production process is carefully monitored to ensure consistency and quality.

化学反応の分析

反応の種類: ルラシドン-d8は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を制御された温度とpH条件下で使用します.

還元: 無水条件下で、水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤を使用します.

置換: ハロゲン化物やアミンなどの求核試薬と、適切な溶媒と温度条件下でアルキルハロゲン化物などの求電子試薬を使用します.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は、ヒドロキシル化またはケトン誘導体を生成する可能性がありますが、還元反応はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

ルラシドン-d8は、次のような幅広い科学研究への応用があります。

薬物動態研究: 体内でのルラシドンの吸収、分布、代謝、排泄を研究するために使用されます.

代謝経路分析: ルラシドンの代謝経路と中間体を特定するのに役立ちます.

薬物相互作用研究: ルラシドンの薬物動態に対する潜在的な薬物相互作用とその影響を調査するために使用されます.

生物学的調査: ルラシドンの生物学的効果と作用機序に関する研究に使用されます.

工業的応用: 治療目的でルラシドンのより安定で効果的な製剤の開発に使用されます.

科学的研究の応用

Lurasidone-d8 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lurasidone in the body.

Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of lurasidone.

Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of lurasidone.

Biological Research: Employed in studies related to the biological effects and mechanisms of action of lurasidone.

Industrial Applications: Used in the development of more stable and effective formulations of lurasidone for therapeutic use.

作用機序

ルラシドン-d8は、ルラシドンと同様に、主にドーパミンD2受容体とセロトニン5-HT2A受容体の拮抗作用によって効果を発揮します . この二重拮抗作用は、脳内のドーパミンとセロトニンのレベルをバランスさせることで、統合失調症と双極性障害の症状を軽減するのに役立ちます . さらに、ルラシドン-d8は、セロトニン5-HT1A受容体では部分アゴニスト活性、セロトニン5-HT7受容体では拮抗作用を持ち、これらが気分や認知に対する治療効果に寄与している可能性があります .

類似化合物:

ルラシドン: ルラシドンの非重水素化形態であり、同じ治療目的で使用されます.

アリピプラゾール: 作用機序は似ていますが、受容体結合プロファイルが異なる別の非定型抗精神病薬です.

ルラシドン-d8の独自性: ルラシドン-d8は、重水素が組み込まれていることで独特であり、代謝安定性が向上し、代謝分解速度が低下します . これは、薬物動態および代謝研究において貴重なツールとなり、非重水素化化合物と比較してより正確で信頼性の高いデータを提供します .

類似化合物との比較

Lurasidone: The non-deuterated form of lurasidone, used for the same therapeutic purposes.

Aripiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.

Olanzapine: An atypical antipsychotic with a broader receptor binding profile, including histamine and muscarinic receptors.

Uniqueness of Lurasidone-d8: this compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation . This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated compounds .

特性

IUPAC Name |

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1/i11D2,12D2,13D2,14D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-KBFPQGGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

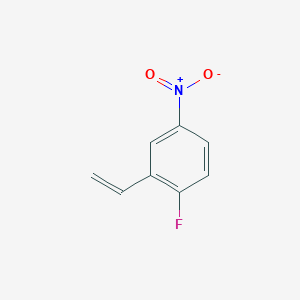

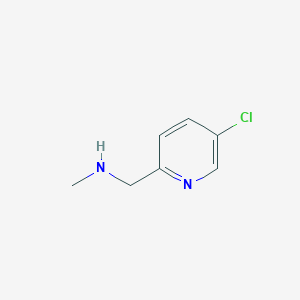

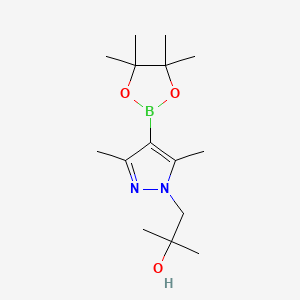

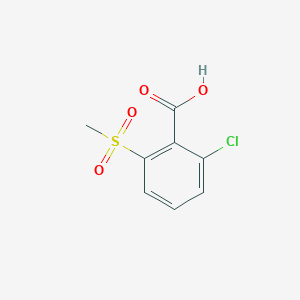

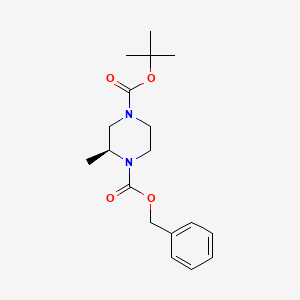

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

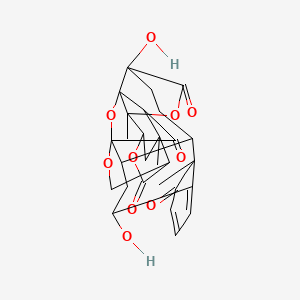

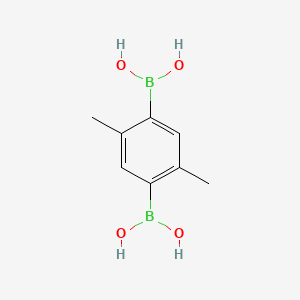

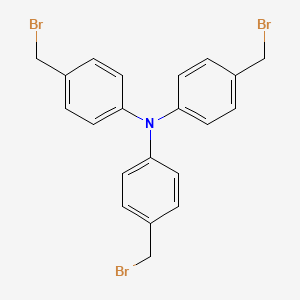

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B3338707.png)

![Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester](/img/structure/B3338740.png)

![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid](/img/structure/B3338809.png)